Aflatrem is primarily synthesized by Aspergillus flavus, a species commonly found in soil and decaying organic matter. The classification of aflatrem falls under the category of mycotoxins, specifically within the broader category of secondary metabolites produced by fungi. These compounds often serve ecological roles in competition with other microorganisms and can have significant impacts on health when ingested or inhaled.
The biosynthesis of aflatrem involves a complex series of enzymatic reactions encoded by specific gene clusters within the Aspergillus flavus genome. Research has identified two primary loci responsible for aflatrem biosynthesis: ATM1 and ATM2.
These genes encode enzymes that facilitate the conversion of precursor molecules into aflatrem through a series of steps involving cyclization, oxidation, and methylation processes. Notably, reverse transcriptase polymerase chain reaction studies have shown that transcript levels for these genes increase significantly during aflatrem production .
Aflatrem's molecular structure is characterized by an indole-diterpene backbone, which is typical for compounds in this class. The chemical structure consists of multiple fused ring systems that contribute to its biological activity. The specific stereochemistry of aflatrem has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
The structural complexity of aflatrem poses challenges for synthesis in laboratory settings due to its strained ring systems .
Aflatrem undergoes various chemical reactions that are essential for its biosynthesis as well as its interaction with biological systems. Key reactions include:
These reactions are tightly regulated within fungal cells to ensure proper production levels under environmental stress conditions .
The mechanism of action of aflatrem primarily involves its interaction with neurotransmitter systems in target organisms. Aflatrem acts as a potent inhibitor of neurotransmitter release, leading to increased neuronal excitability. This results in tremors and other neurological symptoms observed in affected animals.
Research indicates that aflatrem may interfere with calcium ion channels or other membrane receptors involved in synaptic transmission. The precise molecular targets remain an area of ongoing investigation, but evidence suggests that it could modulate signaling pathways critical for neuronal function .
Aflatrem exhibits several notable physical and chemical properties:
These properties influence how aflatrem behaves in agricultural settings and its potential impact on food safety when produced by contaminated crops .
Aflatrem's primary applications are found within scientific research rather than commercial products due to its toxicity. Key areas include:
Despite its toxicity, studying aflatrem can yield insights into natural product chemistry and the development of new pharmacological agents .
Aflatrem is a potent tremorgenic mycotoxin classified within the indole-diterpene alkaloid family. Its core structure consists of a six-ring diterpenoid backbone derived from geranylgeranyl diphosphate (GGPP) fused with an indole moiety originating from tryptophan. The molecular formula is C₃₂H₃₉NO₄, with a molecular weight of 493.66 g/mol. Characteristic functional groups include epoxide bridges, methoxy substituents, and a pyrrole ring, which collectively contribute to its biological activity [3] [6]. Aflatrem exhibits blue fluorescence under UV light (Rf value: 0.35 in chloroform-methanol, 95:5) and is soluble in organic solvents like chloroform and methanol but insoluble in water [6] [8].
Table 1: Key Chemical Identifiers of Aflatrem
Property | Value/Descriptor |
---|---|
IUPAC Name | (1R,4E,10R,11S,14S,16R,18R)-16-Methoxy-11-methyl-15-methylidene-17-oxa-15-azahexacyclo[12.5.1.0¹,¹⁰.0⁴,⁹.0¹⁴,¹⁸.0¹¹,¹⁴]nonadeca-4,6,8-trien-8-yl acetate |
CAS Registry Number | 63055-76-1 |
Melting Point | 219–221°C (decomposes) |
UV Absorption (MeOH) | λₘₐₓ 226, 282, 292 nm |
Biosynthetic Precursors | Geranylgeranyl diphosphate (GGPP), Tryptophan |
Biosynthesis occurs via two spatially separated gene clusters (ATM1 and ATM2) spanning chromosomes 5 and 7 in Aspergillus flavus. The ATM1 locus (telomere-proximal) harbors atmG (GGPP synthase), atmC (prenyl transferase), and atmM (FAD-dependent monooxygenase). These enzymes collaboratively synthesize paspaline, the earliest stable indole-diterpene intermediate. The ATM2 locus (telomere-distal) contains atmP (cytochrome P450 monooxygenase) and atmQ (another P450), which sequentially oxidize paspaline to generate paspalicine, paspalinine, and finally aflatrem [3] [8].
Aflatrem was first isolated in 1978 from sclerotia of Aspergillus flavus NRRL 6541 by Gallagher et al. during investigations of "paspalum staggers," a neurological disease in livestock grazing on infected grasses [6]. Initial structural elucidation revealed similarities to paxilline (a tremorgenic compound from Penicillium paxilli), but NMR and mass spectrometry identified unique features including a C16 methoxy group and an additional epoxide ring [6] [8]. The discovery marked aflatrem as the first tremorgenic mycotoxin characterized in A. flavus, expanding the known toxicological spectrum beyond aflatoxins.
Table 2: Key Milestones in Aflatrem Research
Year | Milestone | Significance |
---|---|---|
1978 | Initial isolation from A. flavus sclerotia | Identified as causative agent of tremors in mammal models |
2004 | Cloning of atmG, atmC, atmM genes | Confirmed conserved synteny with P. paxilli pax cluster |
2007 | Discovery of veA regulatory gene linkage | Linked aflatrem production to fungal development control |
2009 | Identification of ATM2 cluster (atmP, atmQ) | Elucidated complete biosynthetic pathway via heterologous expression |
The molecular genetics era (post-2000) revolutionized understanding. Degenerate PCR targeting fungal GGPP synthases identified atmG in A. flavus. Chromosome walking revealed adjacent genes atmC and atmM with 64–70% amino acid similarity to paxC and paxM in P. paxilli [3]. Functional validation in 2009 demonstrated that atmP and atmQ could complement P. paxilli mutants deficient in paxilline biosynthesis, confirming enzymatic cross-functionality across fungal genera [8]. Critically, the global regulator veA was shown to be essential for aflatrem synthesis, as ΔveA mutants exhibited complete ablation of atm gene expression and aflatrem production [1].
Aflatrem is a potent neurotoxin targeting gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels in vertebrates. It inhibits GABAₐ receptor-mediated chloride currents and sarcoplasmic reticulum Ca²⁺-ATPase, causing sustained muscle contraction and tremors ("staggers syndrome") in mammals [6] [10]. In insects, aflatrem induces uncoordinated locomotion, reduced activity, and impaired escape responses at nanomolar concentrations. RNA-seq analyses of Camponotus floridanus (carpenter ants) injected with aflatrem revealed dysregulation of 261 genes, including those encoding sensory neuron membrane proteins (SNMPs), odorant-binding proteins (OBPs), and musculoskeletal proteins like titin and obscurin [2].
Ecologically, aflatrem functions as a chemical weapon in fungal-insect warfare. Aspergillus flavus produces it during late-stage infection of insects, potentially to immobilize hosts and facilitate mycosis. Notably, Ophiocordyceps camponoti-floridani (a specialized ant pathogen) highly upregulates aflatrem-like compounds during manipulation, inducing "zombie ant" staggering behavior that aids spore dispersal [2] [5]. This parallels observations in cattle with "paspalum staggers," suggesting convergent neurological disruption across phylogenetically distant hosts.
Table 3: Aspergillus Species Producing Aflatrem
Species | Sclerotial Size | Co-Produced Mycotoxins |
---|---|---|
A. flavus (L-strain) | >400 μm | Aflatoxin B₁/B₂, Cyclopiazonic acid |
A. minisclerotigenes | <400 μm | Aflatoxin B₁/B₂/G₁/G₂ |
A. aflatoxiformans | <400 μm | Aflatoxin B₁/B₂/G₁/G₂ |
A. cerealis | Variable | Kojic acid, Aspergillic acid |
Beyond insects, aflatrem may protect fungal sclerotia from soil microarthropods. Its production coincides with sclerotial maturation, and veA-deficient mutants (lacking sclerotia and aflatrem) show increased susceptibility to predation [1] [9]. In agricultural contexts, aflatrem contamination of grains/nuts often co-occurs with aflatoxins and cyclopiazonic acid, posing understudied risks for multi-mycotoxin exposure [9] [10]. Recent omics approaches have identified 56 secondary metabolite clusters in A. flavus, suggesting aflatrem is part of a broader chemical arsenal influencing fungal ecology and host adaptation [4] [10].
Table 4: Documented Effects of Aflatrem on Insects
Insect Species | Observed Effects | Molecular Targets |
---|---|---|
Camponotus floridanus | Staggering, reduced speed, activity suppression | SNMPs, OBPs, Titin, Obscurin |
Apis mellifera (honeybee) | Impaired flight coordination | GABA receptors, Voltage-gated Ca²⁺ channels |
Tribolium castaneum | Convulsions, loss of righting reflex | Neuromuscular junctions |
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